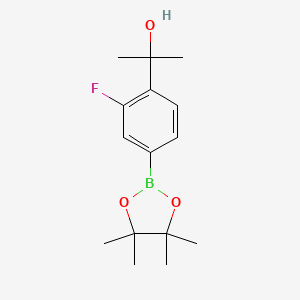
2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol
Vue d'ensemble
Description
The compound “2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol” is a boric acid derivative . It is related to the class of compounds known as boronic acid pinacol esters, which are significant reaction intermediates in organic synthesis reactions . These compounds have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS . Additionally, the single crystal structure can be gauged by X-ray diffraction . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, it’s worth noting that boronic acid pinacol ester compounds, to which this compound belongs, are important nucleophiles in the Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be studied using various techniques. For instance, DFT can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties .Applications De Recherche Scientifique
Chemical Synthesis and Structure Analysis
The compound, along with its derivatives, is primarily used as a boric acid ester intermediate in chemical synthesis. Huang et al. (2021) detailed the synthesis of related compounds through a three-step substitution reaction. The structures were confirmed using various spectroscopic methods (FTIR, NMR, and mass spectrometry) and single-crystal X-ray diffraction. The molecular structures were further verified through Density Functional Theory (DFT), demonstrating consistency with crystal structures determined by X-ray diffraction. These findings suggest a critical role of this compound in the accurate synthesis and structural analysis of complex chemical entities (Huang et al., 2021).
Advanced Material Development
Some studies have highlighted the application of these compounds in advanced material development. Fischer et al. (2013) utilized similar boron-based compounds for the synthesis of heterodisubstituted polyfluorenes, leading to the production of stable nanoparticles with bright fluorescence emission. These findings are pivotal for developing advanced materials with potential applications in electronics and fluorescence-based technologies (Fischer et al., 2013).
Sensing and Detection Technologies
The compound and its derivatives have significant implications in sensing and detection technologies. Fu et al. (2016) elaborated on the synthesis of specific derivatives for H2O2 vapor detection, highlighting its potential in explosive detection and other critical sensing applications. This compound's ability to enhance sensing performance indicates its value in developing sophisticated detection systems (Fu et al., 2016).
Nanotechnology and Drug Delivery
In the realm of nanotechnology and drug delivery, Ren et al. (2022) discussed the use of related boron-containing compounds in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. These vesicles exhibited pH/H2O2-responsive drug release properties, underscoring their potential in creating highly efficient drug delivery systems (Ren et al., 2022).
Orientations Futures
Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have good biological activity and pharmacological effects . Therefore, the future research directions for this compound could involve exploring its potential applications in these areas.
Propriétés
IUPAC Name |
2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-13(2,18)11-8-7-10(9-12(11)17)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAOJXKIVXUIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






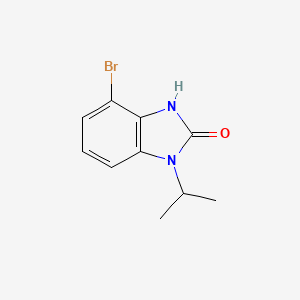
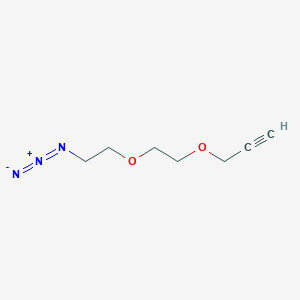

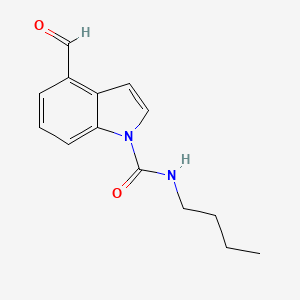
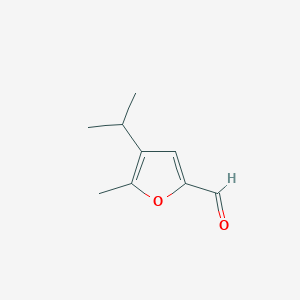

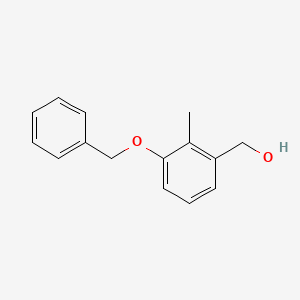
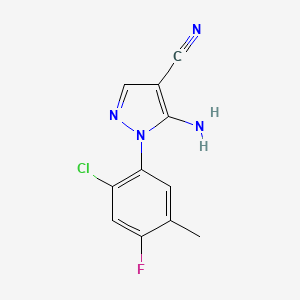
![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)

